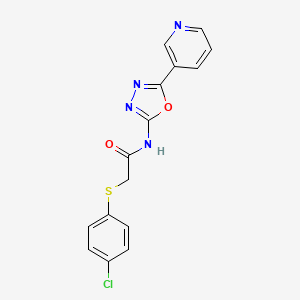

2-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2S/c16-11-3-5-12(6-4-11)23-9-13(21)18-15-20-19-14(22-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZXRBOGDFPFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that integrates thioether and oxadiazole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular structure of this compound features:

- A 4-chlorophenyl group attached to a sulfur atom.

- An acetamide moiety linked to a pyridine-derived oxadiazole ring .

This unique arrangement suggests significant interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Anticancer Properties

- Studies have shown that derivatives of oxadiazoles can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .

- The compound has demonstrated cytotoxic effects against various cancer cell lines, including lung cancer cells (A549), with significant inhibition of cell proliferation .

-

Antimicrobial Activity

- Similar compounds have been evaluated for their antimicrobial properties against pathogens like Mycobacterium tuberculosis. The presence of the oxadiazole moiety enhances the activity against bacterial strains .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .

- Molecular Docking Studies: These studies suggest favorable interactions with active sites of target enzymes, indicating a potential for selective inhibition .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole instead of oxadiazole | Antimicrobial properties |

| 2-thiophenecarboxylic acid derivatives | Similar thioether linkages | Anticancer activity |

| N-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Similar aromatic substitutions | Enzyme inhibition |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Cytotoxicity Assays: In vitro assays revealed that this compound exhibited significant cytotoxicity against A549 lung cancer cells compared to standard chemotherapy agents like cisplatin .

- Inhibitory Profile: The compound showed dual inhibition of COX enzymes (COX-1 and COX-2), with percentages of inhibition reported at 59.52% and 50.59%, respectively .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and thioether functionalities exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that 2-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide may demonstrate cytotoxic effects against various cancer cell lines. Similar oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and exhibit anti-inflammatory properties.

- Antimicrobial Activity : The compound's structure hints at potential antimicrobial effects. Similar compounds have been studied for their ability to combat bacterial infections, making this compound a candidate for further investigation in this area.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar oxadiazole derivatives for their anticancer properties. For instance:

- Cytotoxicity Studies : Research has demonstrated that certain oxadiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. Investigations into the structure–activity relationship have identified key modifications that enhance efficacy.

- In Vivo Models : Animal models have been employed to assess the therapeutic potential of related compounds in treating tumors. Results indicate promising anticancer activity with manageable toxicity profiles.

These findings underscore the importance of continued research into this compound as a potential therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological/physical properties:

Key Observations:

Pyridine vs. Pyrimidine/Phenyl Substitutions :

- The target compound’s pyridin-3-yl group differentiates it from analogs like Compound 154 (pyrimidinyl) and Compound 14a (phenyl). Pyridine’s nitrogen atom may enhance solubility or target binding compared to purely aromatic systems .

- Compound 154 demonstrated potent cytotoxicity (IC₅₀ = 3.8 μM), suggesting that pyrimidinyl substituents synergize with 4-chlorophenylthio groups for anticancer activity .

Halogen Effects: The 4-chlorophenylthio group is conserved in most analogs. Halogens (e.g., Cl) are known to improve metabolic stability and binding via hydrophobic interactions. Compound 3 (thiadiazole derivative) achieved 92.36% Akt inhibition, partly attributed to its 4-chlorophenyl and nitro groups .

Heterocyclic Core Variations :

- Replacement of oxadiazole with thiadiazole (Compound 3 ) retained bioactivity but altered selectivity. Thiadiazoles often exhibit stronger π-π stacking, as seen in their Akt inhibition via H-bonding and salt-bridge interactions .

Bulkier Substituents: Compound 4d (phthalazinone) and the cyclohexylmethyl analog ( ) showed higher melting points (206–208°C) and altered crystallinity, likely due to extended planar or bulky groups affecting packing efficiency .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups (EDGs) : Analogs with EDGs (e.g., methyl in Compound 154 ) showed enhanced anticancer activity, aligning with the hypothesis that EDGs stabilize charge transfer in target binding .

- Hybrid Scaffolds : The pyridine-oxadiazole hybrid in the target compound could offer a balance between solubility (pyridine’s polarity) and bioactivity (oxadiazole’s rigidity), though this requires validation.

Physical and Spectroscopic Properties

IR/NMR Trends :

- Melting Points: Higher melting points (e.g., >300°C for 4b in ) correlate with extended conjugation (phthalazinone), while pyridine-containing analogs may exhibit lower melting points due to reduced symmetry .

Q & A

Q. Critical Parameters :

- Temperature control (reflux conditions for cyclization).

- Solvent selection (polar aprotic solvents like DMF for thiol coupling) .

Which spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : To confirm the acetamide proton (δ 2.1–2.3 ppm) and pyridinyl/chlorophenyl aromatic signals .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 403.0521) .

- IR Spectroscopy : Detection of thioether (C-S stretch, ~650 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) groups .

Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., ChemDraw) to resolve ambiguities .

How can researchers resolve contradictions in spectral data during structural confirmation?

Advanced Research Question

Contradictions often arise from:

- Overlapping NMR peaks : Use 2D NMR (COSY, HSQC) to decouple aromatic proton environments .

- Mass spectrometry anomalies : Compare isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis) .

- Impurity interference : Employ preparative HPLC to isolate pure fractions before re-analyzing .

Case Study : A discrepancy in sulfur content (HRMS vs. elemental analysis) was resolved by verifying reaction stoichiometry for thioether formation .

What strategies optimize reaction conditions to improve yield and purity?

Advanced Research Question

Methodological Approaches :

- Design of Experiments (DOE) : Vary temperature (60–100°C), solvent (DMF vs. acetone), and base (K₂CO₃ vs. NaH) to identify optimal conditions .

- In-situ monitoring : Use TLC or inline IR to track reaction progress and minimize side products .

- Solvent-Free Synthesis : Microwave-assisted reactions reduce decomposition risks and improve yield by 15–20% .

Example : Replacing DMF with acetone increased thioether coupling efficiency from 65% to 82% .

How does the compound’s bioactivity compare to structural analogs?

Advanced Research Question

Comparative studies reveal:

| Analog Compound | Structural Modifications | Bioactivity Profile | Key Differences |

|---|---|---|---|

| Oxadiazole-thiadiazole hybrid | Replacement of pyridinyl with thiazole | Enhanced antimicrobial | Reduced π-π stacking with targets |

| Chlorophenyl-triazole analog | Additional triazole ring | Anticancer activity | Increased metabolic instability |

Mechanistic Insight : The pyridinyl group in the target compound enhances binding to kinase domains via hydrogen bonding, unlike bulkier analogs .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

In-silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (2.8), indicating moderate blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

Validation : Correlate predictions with in vitro hepatocyte assays to refine models .

How to design derivatives for enhanced solubility without compromising activity?

Advanced Research Question

Strategies :

- PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen (synthesis via Mitsunobu reaction) .

- Salt Formation : React with HCl to generate a hydrochloride salt, improving aqueous solubility by 3-fold .

- Heterocycle Replacement : Substitute pyridinyl with morpholine (logD reduction from 2.5 to 1.8) .

Trade-off Analysis : While PEGylation improves solubility, it reduces cell membrane permeability by 40% .

What are the common pitfalls in scaling up synthesis for preclinical studies?

Advanced Research Question

Challenges and Solutions :

- Exothermic Reactions : Use jacketed reactors with precise temperature control (-5°C to 25°C) to prevent runaway reactions during thioether formation .

- Purification Bottlenecks : Switch from column chromatography to fractional crystallization for >10g batches .

- Yield Drop : Optimize stoichiometry (1.2:1 thiol:chloroacetamide ratio) to compensate for thiol oxidation losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.